molecular formula C10H8 B167361 1,4-Dideuterionaphthalene CAS No. 1683-98-3

1,4-Dideuterionaphthalene

Cat. No. B167361
CAS RN: 1683-98-3
M. Wt: 130.18 g/mol
InChI Key: UFWIBTONFRDIAS-KCZCTXNHSA-N
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Description

1,4-Dideuterionaphthalene is a derivative of naphthalene, where two hydrogen atoms are replaced by deuterium atoms at the 1 and 4 positions . It has a molecular formula of C10H6D2 and a molecular weight of 130.2 .


Molecular Structure Analysis

The molecular structure of 1,4-Dideuterionaphthalene is similar to that of naphthalene, with the exception of the two deuterium atoms at the 1 and 4 positions . The presence of these deuterium atoms could potentially influence the compound’s reactivity and physical properties.

Scientific Research Applications

Radical Cation Analysis

The radical cations of naphthalene and its 1,4-dideutero derivative have been studied using ESR and ENDOR spectroscopy. This research focuses on the hyperfine anisotropy tensors and isotropic coupling constants, offering insights into the behavior of these compounds at the molecular level (Gerson & Qin, 1988).

Synthesis Methods

There has been research into synthesizing variants of 1,4-Dideuterionaphthalene, specifically 1,4,5,8-Tetradeuterionaphthalene. This synthesis involves processes like bromination, debromination, and modified Sandmeyer reactions, highlighting the chemical manipulation of the naphthalene structure (Renaud & Leitch, 1965).

Reduction Studies

Studies have explored the reduction of naphthalene and its derivatives, including 1,4-dideuterionaphthalene, with lithium in liquid ammonia. This research has implications for understanding the reaction mechanisms and isomerization processes in naphthalene reductions (Nieuwstad & Bekkum, 1972).

Molecular Vibrations Analysis

Spectroscopic studies of 1,4-dihydronaphthalene in ground and excited electronic states have been conducted. These studies use techniques like infrared, Raman, ultraviolet, and laser-induced fluorescence spectroscopy, contributing to our understanding of molecular vibrations and electronic states (Rishard et al., 2009).

ENDOR Measurements

ENDOR measurements of the photo-excited triplet state of 1,4-dideuterionaphthalene have been reported. This research helps in determining hyperfine interaction constants, spin densities, and the axis of the hyperfine tensor, providing deeper insights into the photochemical behavior of these molecules (Ehret & Wolf, 1968).

NMR Spectroscopy of Rings

NMR spectroscopy of 1,4-dideuterionaphthalene and related compounds has been analyzed to understand coupling constants and chemical shifts. This research offers valuable information on the π-electron structure in unsaturated rings, which is essential for chemical analysis and design (Pawliczek & Günther, 1970).

Electrolysis and Reduction Studies

Research on the electro-reduction of naphthalene has been conducted, with findings indicating the formation of 1,4-dihydronaphthalene. This study is significant for understanding the electrochemical behavior of naphthalene derivatives (Misono et al., 1968).

Catalytic Dehydrogenation Studies

Studies on the naphthalene radical anion have provided new insights into catalytic C–H bond activation, with applications in selective room temperature dehydrogenation and isomerization reactions (Fochi & Nucci, 1991).

Substrate-Isotope Effects on Kinetics

Research on the acid rearrangement of 1,1'-hydrazonaphthalene and its dideutero- derivatives has revealed significant substrate-isotope effects on kinetics and products, which is critical for understanding reaction mechanisms in organic chemistry (Banthorpe et al., 1962).

properties

IUPAC Name

1,4-dideuterionaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8/c1-2-6-10-8-4-3-7-9(10)5-1/h1-8H/i5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWIBTONFRDIAS-KCZCTXNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=CC=CC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C2C=CC=CC2=C(C=C1)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dideuterionaphthalene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
RN Renaud, LC Leitch - Journal of Labelled Compounds, 1965 - Wiley Online Library
4, 5, 8‐Tetradeuterionaphthalene was synthesized from 1, 4‐dibromonaphtalene by two methods. In the first method naphthalene was repeatedly brominated in chloroform and then …
MV Bhatt, M Periasamy - Tetrahedron, 1994 - Elsevier
Ceric ammonium sulphate oxidation of 1- md 1,4- disubstituted naphthalenes gives 2- and/or 2,3- disubstituted 1,4- naphthoquinones through migration of substituents (D, Br, Ph). …
Number of citations: 17 www.sciencedirect.com
LA Paquette, RH Meisinger… - Journal of the American …, 1972 - ACS Publications
(10) A kinetic study of solventeffects on Ag"-catalyzed isomerization reactions of bicyclobutanes may be found in LA Paquette, SE Wil-son, and RP Henzel, ibid., 94, 7771 (1972).(11) …
Number of citations: 20 pubs.acs.org
LA Paquette, M Oku, WE Heyd… - Journal of the American …, 1974 - ACS Publications
Thermal rearrangements in the gas phase at 395 and above of various cyclooctatetraenes are herein reported to lead to [8] annulene—[8] annulene isomerization or degenerate …
Number of citations: 31 pubs.acs.org
MA Cooper, SL Manatt - Journal of the American Chemical …, 1969 - ACS Publications
Previously proposed linear correlationsbetween-bond orders and the magnitudes of nmr ortho proton-proton spin-spin coupling constants (3/) in unsaturated systems have been …
Number of citations: 93 pubs.acs.org
LL Ansell - 1976 - shareok.org
'Polynuclear aromatic (PNA) hydrocarbons have received incr. eased· la'attention in recent years because th~ y occur naturally in petroleum and coal, lb are formed during petroleum …
Number of citations: 0 shareok.org
CM Foltz - The Journal of Organic Chemistry, 1971 - ACS Publications
jV-ChIoroacetyl-2-(tr-naphthyI) ethy! amine (2) on irradiation in methanol-water solution (1: 1) with a high-pressure mercuryvapor lamp fittedwith a Vycor filter was converted to the …
Number of citations: 11 pubs.acs.org
LL Ansell - 1976 - search.proquest.com
Polynuclear aromatic (PNA) hydrocarbons have received increased attention in recent years because they occur naturally in retreien and coal," are formed during retroleua rettains “and …
Number of citations: 0 search.proquest.com
S Yamamura - Second Supplements to the 2nd Edition of Rodd's …, 1991 - Elsevier
Publisher Summary The most useful tool used in organic synthesis is electro organic chemistry. The electro organic reactions take place on the surface of the electrodes.. Two possible …
Number of citations: 1 www.sciencedirect.com
BST Kasibhatla - 1998 - search.proquest.com
The focus of research presented in this thesis is the study of the spectroscopic and reactivity properties of mononuclear and binuclear non-heme iron complexes as models for …
Number of citations: 2 search.proquest.com

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